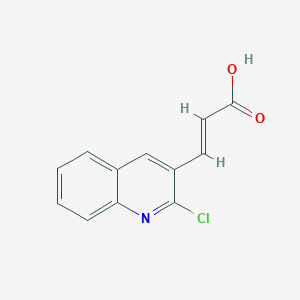
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C10H12ClN. It is part of the quinoline family, which is known for its wide range of biological and pharmacological activities. This compound is characterized by a chlorine atom at the 8th position and a methyl group at the 7th position on the tetrahydroquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 8-chloroquinoline, the introduction of a methyl group at the 7th position can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst. The tetrahydroquinoline ring can then be formed through hydrogenation using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Compounds with different substituents at the 8th position, such as 8-amino-7-methyl-1,2,3,4-tetrahydroquinoline.
Wissenschaftliche Forschungsanwendungen
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The chlorine and methyl groups on the quinoline ring influence its binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the chlorine atom at the 8th position.
8-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 7th position.
Quinoline: The parent compound without any substitutions.
Uniqueness
8-Chloro-7-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
8-chloro-7-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRNVVLSVIZJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-Fluoro-6-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2745453.png)
![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2745455.png)


![4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE](/img/structure/B2745461.png)

![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)


![5-Fluoro-4-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2745470.png)


![16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B2745474.png)
